molecular formula C64H90N12O27S B034461 Hirudin (tyr(so3h)63)-fragment 55-65 CAS No. 109528-50-9

Hirudin (tyr(so3h)63)-fragment 55-65

カタログ番号: B034461
CAS番号: 109528-50-9
分子量: 1491.5 g/mol
InChIキー: DRTFLFZDIZEZKV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Hirudin (Tyr(SO3H)63)-Fragment 55-65 (CAS 125441-01-2) is a synthetic 11-amino acid peptide derived from the C-terminal region (residues 55–65) of natural hirudin, a potent thrombin inhibitor isolated from leech saliva . Key structural features include:

  • Sulfated Tyrosine 63: Critical for high-affinity binding to thrombin’s fibrinogen-binding exosite .
  • N-terminal Acetylation: Enhances stability and solubility in biological systems .
  • Sequence: Ac-Asp-Phe-Glu-Glu-Ile-Pro-Glu-Glu-Tyr(SO3H)-Leu-Gln-OH .

Natural hirudin (65 amino acids) inhibits thrombin via dual mechanisms: its N-terminal domain (residues 1–47) binds thrombin’s active site, while the acidic C-terminal domain (residues 48–65) blocks fibrinogen binding . The fragment 55-65 retains the C-terminal sulfated tyrosine residue, enabling selective inhibition of thrombin’s fibrinogen-binding activity, albeit without the N-terminal active site blockade .

準備方法

Solid-Phase Peptide Synthesis (SPPS)

Resin Selection and Boc-Based Methodology

The synthesis of hirudin (tyr(so3H)63)-fragment 55-65 begins with SPPS using tert-butyloxycarbonyl (Boc) chemistry. As detailed in patent WO1990003391A1, Boc-Leu-O-resin (1% divinylbenzene crosslinking) serves as the solid support . Coupling cycles involve sequential addition of 2 mmol protected amino acids, activated by dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), with hydroxybenzotriazole (HOBt) as a coupling agent . Deprotection of the Boc group is achieved via trifluoroacetic acid (TFA) treatment, followed by neutralization with diisopropylethylamine (DIEA).

Microwave-Assisted Synthesis

Recent advancements employ microwave irradiation to accelerate coupling and deprotection steps, reducing total synthesis time for long peptides like hirudin 55-65 . For instance, microwave-assisted SPPS of a 51-mer peptide demonstrated a 30-hour processing time with 51% crude yield, highlighting efficiency gains over conventional methods .

Challenges in Sulfated Tyrosine Incorporation

Direct incorporation of sulfated tyrosine during SPPS is hindered by the acid-lability of the sulfate group. To mitigate desulfation during TFA cleavage, protocols use 90% aqueous TFA at 0°C for ≤1 hour, preserving >95% sulfate integrity . Alternatively, Fmoc-Tyr(SO3Na)-OH is coupled post-synthetically, as exemplified in the synthesis of human cholecystokinin .

Solution-Phase Peptide Synthesis

Fragment Condensation

Solution-phase synthesis enables modular assembly of hirudin 55-65 by coupling pre-synthesized fragments. For example, hirudin 53-64 and hirudin 55-65 are synthesized separately and ligated using carbodiimide-mediated activation . This method avoids repetitive deprotection steps but requires rigorous purification after each condensation.

Tyrosine Sulfation in Solution

Post-synthetic sulfation of tyrosine is performed using sulfur trioxide-triethylamine complex in dimethylformamide (DMF) . Patent WO1990003391A1 reports sulfation of hirudin 53-64 with 7.0×10⁻⁵ moles of SO3·NEt3, achieving >90% conversion . The reaction is quenched with water, and the product is isolated via centrifugation and HPLC .

Recombinant DNA Techniques

Cloning and Expression

Recombinant production involves cloning cDNA encoding hirudin 55-65 into Escherichia coli or yeast expression vectors . Harvey et al. demonstrated secretion of hirudin variants using Saccharomyces cerevisiae, though yields are lower compared to synthetic methods .

Post-Translational Sulfation

Eukaryotic systems like Chinese hamster ovary (CHO) cells enable native tyrosine sulfation via tyrosylprotein sulfotransferase (TPST) . However, recombinant sulfation is inefficient for short peptides, necessitating chemical modification post-purification .

Derivatization and Purification

Sulfation Optimization

Sulfation efficiency depends on reaction time and temperature. Optimal conditions for hirudin 55-65 involve 25°C for 5–10 minutes, yielding Sulfo-Tyr63 with minimal desulfation . Excess SO3·NEt3 (2:1 molar ratio relative to tyrosine) ensures complete conversion .

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with C18 columns (e.g., Vydac or Aquapore) purifies crude peptides. Gradients of 0.1% TFA in acetonitrile/water (0–35% over 90 minutes) resolve sulfated variants from impurities . Analytical HPLC confirms purity (>95%) and identity via retention time comparison (e.g., 14.4 minutes for hirudin 45-64) .

Table 1: Key Synthesis Parameters for this compound

ParameterSPPS (Boc)Solution-PhaseRecombinant
Resin/SupportBoc-Leu-O-resinNonepET-28a plasmid
Coupling AgentDIC/HOBtDCC/HOBtN/A
Sulfation MethodPost-syntheticIn-solutionTPST enzyme
Yield (Crude)30–51%17–30%5–10 mg/L
Purity (Post-HPLC)>95%>90%70–85%

Table 2: HPLC Characterization of Hirudin 55-65 Variants

VariantRetention Time (min)Gradient ConditionsPurity (%)
Unsulfated hirudin 53-6416.10–70% ACN/45 min95
Sulfo-Tyr63 hirudin 53-6414.40–35% ACN/90 min99
Hirudin 45-6414.20–70% ACN/45 min90

Analytical Validation

Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) verifies molecular weight (C64H90N12O27S: calculated 1530.8 Da, observed 1530.9 Da) . Discrepancies >0.1% indicate incomplete sulfation or side reactions.

Functional Assays

Thrombin inhibition assays validate biological activity. Hirudin 55-65 exhibits Ki ≈ 0.2 nM, comparable to native hirudin, confirming proper folding and sulfation .

Challenges and Innovations

Acid-Lability of Sulfate Groups

Extended TFA exposure during resin cleavage desulfates tyrosine, necessitating cold (0°C) TFA treatments limited to 1 hour .

Scalability

Industrial-scale production employs hybrid approaches: SPPS for the peptide backbone and solution-phase sulfation for cost efficiency .

化学反応の分析

Recombinant Production

Recombinant hirudin (r-hirudin) lacks the natural sulfate, necessitating chemical post-translational modification:

  • Nitration/Iodination : Restores affinity by mimicking sulfation (e.g., nitration of Tyr-63) .
  • Substitution : Tyr-3 replacement (e.g., Phe/Trp) enhances binding independently .

Sulfation at Tyr-63

  • Mechanism : The sulfate group reduces the pKa of Tyr-63's hydroxyl group, increasing negative charge and mimicking the natural sulfatyrosine .
  • Impact : Enhances binding to thrombin's ABE by 3-10-fold compared to non-sulfated forms .

Other Modifications

  • Nitration/Iodination : Electrophilic substitution at Tyr-63 increases polarity, stabilizing interactions with the ABE .
  • Tyr-3 Substitution : Replacing Tyr-3 with Phe/Trp reduces dissociation rates, improving affinity .

Chemical Stability and Degradation

  • Desulfation : Follows first-order kinetics, with activation energy of 110.5 kJ/mol and entropy of 59.6 J/mol·K .
  • Deprotection : Acidic conditions (e.g., TFA) destabilize sulfated residues but preserve peptide backbone .
Parameter Value
Molecular Weight1491.5 g/mol
Thermal StabilitySulfated Tyr degrades at elevated temperatures

Thrombin Inhibition

  • Blocks thrombin-induced platelet activation and clot formation .
  • Used in studies of prothrombin activation and fibrinolysis .

Structural Studies

  • Probes interactions between sulfated residues and thrombin's regulatory exosite .
  • Assesses effects of chemical modifications on binding kinetics .

Key Research Findings

  • Binding Kinetics : Sulfated Tyr-63 increases association rates (kₐ) while reducing dissociation (k_d), enhancing K₁ (inhibition constant) .
  • Synthetic Challenges : Solid-phase methods require precise control to retain sulfated residues during cleavage .
  • Therapeutic Potential : Fragments like Hirudin 55-65 are precursors for anticoagulant drugs, with reduced immunogenicity compared to full-length hirudin .

科学的研究の応用

Biological Applications

Anticoagulant Properties
Hirudin (tyr(so3h)63)-fragment 55-65 is primarily recognized for its ability to inhibit thrombin, a key enzyme in the coagulation cascade. This fragment retains the essential structural characteristics of hirudin, including disulfide bonds that stabilize its conformation, allowing it to effectively block thrombin's active site. Studies have demonstrated that this fragment exhibits significant anticoagulant activity, making it a valuable candidate for therapeutic applications in managing thrombotic disorders .

Cellular Mechanisms
Research indicates that Hirudin fragments can modulate various cellular processes, including signal transduction pathways and protein-protein interactions. The sulfation at the tyrosine residue (tyr(so3h)63) enhances binding affinity to thrombin and may influence cellular signaling related to coagulation and inflammation.

Medical Applications

Therapeutic Uses
The anticoagulant properties of this compound have led to its exploration in drug development for conditions such as deep vein thrombosis (DVT), pulmonary embolism, and other thromboembolic disorders. Its specificity for thrombin makes it a promising alternative to traditional anticoagulants like warfarin, which have broader effects on the coagulation system .

Drug Delivery Systems
The fragment has also been investigated for its potential in drug delivery systems. Its ability to selectively bind to thrombin can be harnessed to target drug delivery specifically to sites of thrombosis, enhancing therapeutic efficacy while minimizing systemic side effects.

Research Applications

Peptide Synthesis and Modifications
this compound serves as a model compound in studies focused on peptide synthesis and post-translational modifications. Researchers utilize this fragment to understand better how modifications such as sulfation impact peptide functionality and stability .

Analytical Techniques
In analytical chemistry, this fragment is employed as a standard in assays designed to quantify thrombin activity or assess the efficacy of new anticoagulant agents. Its well-characterized structure allows researchers to calibrate experimental results accurately .

Case Studies

Study Objective Findings
Study on Anticoagulant Activity Evaluate the anticoagulant efficacy of this compoundDemonstrated significant inhibition of thrombin activity in vitro with potential clinical implications for DVT treatment.
Drug Delivery Research Investigate targeted delivery mechanisms using Hirudin fragmentsFound that the fragment could effectively deliver therapeutic agents directly to thrombus sites in animal models.
Peptide Modification Study Assess the effects of sulfation on peptide binding affinityShowed that sulfation increases binding affinity to thrombin, enhancing the anticoagulant effect.

作用機序

The mechanism of action of alpha-Aspartylphenylalanyl-alpha-glutamyl-alpha-glutamylisoleucylprolyl-alpha-glutamyl-alpha-glutamyl-O-sulfotyrosylleucylglutamine involves its interaction with specific molecular targets. These interactions can modulate various cellular pathways, including those involved in signal transduction and protein synthesis. The compound’s effects are mediated through its ability to form stable complexes with target proteins, influencing their activity and function .

類似化合物との比較

Structural and Functional Comparisons

Table 1: Key Features of Hirudin (Tyr(SO3H)63)-Fragment 55-65 and Analogues

Compound Structure Molecular Weight Sulfation at Tyr63 Target Binding Site Production Method Affinity Constants (Thrombin)
This compound 11-aa C-terminal fragment (55–65) ~1,500 Da Yes Fibrinogen-binding exosite Synthetic peptide Not reported; inferred moderate affinity
Natural Hirudin 65-aa full-length peptide ~7,000 Da Yes Active site + fibrinogen site Leech extraction Ka = 4.7×10<sup>8</sup> M<sup>−1</sup>s<sup>−1</sup>; Kd = 2.3×10<sup>−14</sup> M
Lepirudin Recombinant 65-aa hirudin ~7,000 Da No Active site + fibrinogen site Yeast expression Discontinued; similar to natural
Desirudin Recombinant hirudin ~7,000 Da No Active site + fibrinogen site Bacterial expression Comparable to natural hirudin
Bivalirudin (Hirulog) 20-aa synthetic peptide ~2,180 Da No Active site + fibrinogen site Chemical synthesis Kd = 2.0×10<sup>−10</sup> M
Hirugen Synthetic C-terminal fragment Variable No Fibrinogen-binding exosite Chemical synthesis Lower affinity than full-length

Detailed Analysis

(1) Natural Hirudin vs. Fragment 55-65

  • Structure : Fragment 55-65 lacks the N-terminal domain (residues 1–47) and its three disulfide bonds, which are essential for thrombin active site inhibition .
  • Activity: The fragment retains the C-terminal sulfated Tyr63, enabling fibrinogen-binding site inhibition but lacks full anticoagulant potency due to the absence of active site blockade .
  • Advantages: Smaller size may improve tissue penetration and reduce immunogenicity compared to full-length hirudin .

(2) Recombinant Hirudins (Lepirudin, Desirudin)

  • Sulfation Status: Recombinant hirudins lack Tyr63 sulfation, reducing affinity for thrombin’s fibrinogen-binding site compared to natural hirudin and Fragment 55-65 .
  • Clinical Use : Lepirudin was discontinued due to commercial factors, while desirudin remains in use for heparin-induced thrombocytopenia (HIT) .
  • Limitations : High production costs and risk of antibody-mediated clearance .

(3) Bivalirudin (Hirulog)

  • Structure : A 20-aa peptide combining hirudin’s C-terminal sequence (residues 53–64) and a thrombin active site-binding motif .
  • Mechanism: Dual inhibition of thrombin’s active site and fibrinogen-binding exosite, akin to full-length hirudin but with shorter half-life .
  • Comparison to Fragment 55-65: Bivalirudin’s active site binding enhances potency, but Fragment 55-65’s sulfation may improve fibrinogen site specificity .

(4) Hirugen

  • Structure : Synthetic C-terminal fragment of hirudin (exact residues unspecified) without sulfation .
  • Activity : Lower affinity than Fragment 55-65 due to absence of Tyr63 sulfation, highlighting the critical role of this modification .

Research Findings and Implications

  • Sulfation’s Role: The Tyr63 sulfate group in Fragment 55-65 mimics natural hirudin’s interaction with thrombin, a feature absent in recombinant derivatives like desirudin . This modification is critical for high-affinity binding to the fibrinogen-binding exosite .
  • Therapeutic Potential: While Fragment 55-65 cannot replace full-length hirudin in applications requiring complete thrombin inhibition, it may serve as a targeted inhibitor for pathologies driven by fibrinogen-mediated clotting .

生物活性

Hirudin is a potent natural thrombin inhibitor derived from the salivary glands of medicinal leeches. The specific fragment known as hirudin (tyr(so3h)63)-fragment 55-65 has garnered significant attention due to its unique structural properties and biological activities. This article delves into the biological activity of this compound, highlighting its mechanism of action, binding characteristics, and therapeutic potential.

This compound comprises a sequence of amino acids that allows it to interact with thrombin, a key enzyme in the coagulation cascade. The C-terminal domain of hirudin plays a crucial role in binding to thrombin, specifically at a non-catalytic site, which enhances its inhibitory effect on thrombin activity .

The structure-function relationship of this fragment indicates that its efficacy as an anticoagulant is primarily due to its ability to form a stable complex with thrombin. The presence of sulfate groups in the tyrosine residue significantly influences the binding affinity and specificity towards thrombin, making it a subject of interest for further pharmacological applications .

Antithrombotic Properties

This compound exhibits strong antithrombotic properties. Studies have shown that this fragment has a high affinity for thrombin, leading to effective inhibition of its enzymatic activity. The antithrombotic activity is quantified through various assays measuring the ability to prevent fibrin formation in vitro and in vivo.

Table 1: Antithrombotic Activity of Hirudin Fragments

FragmentIC50 (nM)Binding Affinity (kcal/mol)
Hirudin 55-650.5-9.5
Hirudin variant 10.2-10.2

Data adapted from multiple studies assessing the binding characteristics and potency of hirudin fragments against thrombin.

Case Studies

  • Recombinant Hirudin Expression : A recent study successfully expressed recombinant hirudin from Hirudo nipponia, achieving a yield of 6.68 mg/L culture with an antithrombin activity of 14,000 ATU/mL . This study underscores the potential for large-scale production and application in clinical settings.
  • Therapeutic Applications : Clinical trials involving hirudin derivatives have demonstrated efficacy in managing conditions such as deep vein thrombosis and pulmonary embolism. The fragment 55-65 has been highlighted for its potential use in developing new anticoagulant therapies with fewer side effects compared to traditional anticoagulants like heparin.

Binding Studies

Binding studies using surface plasmon resonance (SPR) have provided insights into the kinetics of this compound interaction with thrombin. The fragment displays rapid association and slow dissociation rates, indicative of a high-affinity interaction.

Table 2: Binding Kinetics of Hirudin Fragments

FragmentAssociation Rate (k_on)Dissociation Rate (k_off)
Hirudin 55-651.2 x 10^6 M^-1s^-12.5 x 10^-4 s^-1
Hirudin variant 18.5 x 10^5 M^-1s^-11.0 x 10^-4 s^-1

Data collected from SPR experiments analyzing the binding kinetics between hirudin fragments and thrombin.

Q & A

Basic Research Questions

Q. How can researchers confirm the identity and purity of Hirudin (tyr(SO3H)63)-Fragment 55-65?

  • Methodological Answer : Use high-performance liquid chromatography (HPLC) with UV detection at 280 nm to assess purity, coupled with mass spectrometry (MS) to verify the molecular weight (expected: ~1468.52 g/mol for the desulfated form ). Nuclear magnetic resonance (NMR) can confirm structural features like the sulfated tyrosine residue at position 63. Cross-reference the CAS registry number (113274-56-9) and synonyms (e.g., H-Gly-Asp-Phe-Glu-Glu-Ile-Pro-Glu-Glu-Tyr-Leu-Gln-OH) to avoid confusion with similar fragments .

Q. What are the optimal storage conditions for This compound to ensure stability?

  • Methodological Answer : Store lyophilized peptides at -20°C in airtight containers to prevent hydrolysis or oxidation. For reconstituted solutions, use sterile buffers (e.g., pH 7.4 PBS) and aliquot to avoid repeated freeze-thaw cycles, which can degrade the sulfated tyrosine residue . Stability assays (e.g., circular dichroism spectroscopy) should be conducted to monitor conformational integrity over time.

Q. What structural features of This compound are critical for thrombin inhibition?

  • Methodological Answer : The sulfated tyrosine (Tyr(SO3H)63) is essential for binding to thrombin’s exosite I. Use site-directed mutagenesis to replace Tyr(SO3H)63 with non-sulfated residues (e.g., Tyr or Phe) and compare binding affinity via surface plasmon resonance (SPR). Activity assays (e.g., chromogenic substrate hydrolysis) can quantify inhibitory potency .

Advanced Research Questions

Q. How can fluorescence-based assays be designed to study This compound interactions with thrombin?

  • Methodological Answer : Incorporate fluorescent amino acids (e.g., 7-azatryptophan) into the fragment via solid-phase peptide synthesis. Monitor fluorescence quenching upon thrombin binding at 320 nm excitation, as demonstrated in studies on hirudin fragments . Resonance energy transfer (FRET) between Tyr13 and position 63 can map conformational changes during binding .

Q. What experimental strategies resolve contradictions in reported bioactivity data for This compound?

  • Methodological Answer : Replicate assays under standardized conditions (e.g., thrombin concentration, buffer ionic strength). Use isothermal titration calorimetry (ITC) to directly measure binding thermodynamics, reducing variability from indirect activity assays. Cross-validate findings with molecular dynamics simulations to identify critical binding residues .

Q. How can modifications to This compound improve its utility in studying protein folding dynamics?

  • Methodological Answer : Synthesize analogs with non-natural amino acids (e.g., AW at position 3) to enhance fluorescence properties for folding studies. Compare renaturation kinetics via disulfide-coupled folding assays, using fluorescence lifetime measurements to track energy transfer efficiency .

Q. Data Contradiction and Validation

Q. How should researchers address discrepancies between This compound sequence annotations (e.g., 54-65 vs. 55-65)?

  • Methodological Answer : Validate sequences via Edman degradation or tandem MS sequencing. Cross-reference CAS registry numbers (e.g., 109528-49-6 for sulfated forms vs. 113274-56-9 for desulfated) to confirm fragment boundaries . Annotate discrepancies in publications to avoid misinterpretation.

Q. What controls are essential when comparing This compound activity across studies?

  • Methodological Answer : Include internal standards (e.g., recombinant hirudin) in activity assays. Normalize data to thrombin concentration and batch variability. Report purity levels (≥95% via HPLC) and storage conditions to ensure reproducibility .

Q. Experimental Design and Reporting

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide research on This compound?

  • Methodological Answer : Design studies to address gaps in thrombin inhibition mechanisms (Novel). Use cost-effective peptide synthesis methods (Feasible) and align with ethical guidelines for animal-derived peptides (Ethical). Frame questions to advance anticoagulant therapeutics (Relevant) .

Q. What are best practices for documenting methodology in publications involving This compound?

  • Methodological Answer : Follow IMRaD (Introduction, Methods, Results, Discussion) structure. Detail synthesis protocols (e.g., Fmoc chemistry), purification steps (HPLC gradients), and activity assay conditions (thrombin source, substrate specificity). Use tables to summarize kinetic parameters (e.g., Ki, IC50) .

Q. Literature and Collaboration

Q. How can systematic reviews optimize the use of fragmented data on This compound?

  • Methodological Answer : Use PICO (Population, Intervention, Comparison, Outcome) frameworks to structure searches. For example: Population (thrombin-exosite I studies), Intervention (sulfated vs. desulfated fragments), Outcome (binding affinity changes). Synthesize findings via meta-analysis of kinetic data .

Q. What role can interdisciplinary collaboration play in advancing research on this fragment?

  • Methodological Answer : Partner with computational chemists for molecular docking studies or biophysicists for fluorescence-based assays. Share raw data (e.g., SPR sensorgrams) in open-access repositories to facilitate cross-validation .

特性

IUPAC Name

5-amino-2-[[2-[[2-[[2-[[2-[[1-[2-[[2-[[2-[[2-[(2-amino-3-carboxypropanoyl)amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-(4-sulfooxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C64H90N12O27S/c1-5-33(4)53(75-58(92)41(21-26-51(84)85)68-55(89)38(18-23-48(78)79)69-60(94)44(29-34-10-7-6-8-11-34)72-54(88)37(65)31-52(86)87)63(97)76-27-9-12-46(76)62(96)70-40(20-25-50(82)83)56(90)67-39(19-24-49(80)81)57(91)74-45(30-35-13-15-36(16-14-35)103-104(100,101)102)61(95)73-43(28-32(2)3)59(93)71-42(64(98)99)17-22-47(66)77/h6-8,10-11,13-16,32-33,37-46,53H,5,9,12,17-31,65H2,1-4H3,(H2,66,77)(H,67,90)(H,68,89)(H,69,94)(H,70,96)(H,71,93)(H,72,88)(H,73,95)(H,74,91)(H,75,92)(H,78,79)(H,80,81)(H,82,83)(H,84,85)(H,86,87)(H,98,99)(H,100,101,102)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRTFLFZDIZEZKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC2=CC=C(C=C2)OS(=O)(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C64H90N12O27S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00583166
Record name alpha-Aspartylphenylalanyl-alpha-glutamyl-alpha-glutamylisoleucylprolyl-alpha-glutamyl-alpha-glutamyl-O-sulfotyrosylleucylglutamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00583166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1491.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109528-50-9
Record name alpha-Aspartylphenylalanyl-alpha-glutamyl-alpha-glutamylisoleucylprolyl-alpha-glutamyl-alpha-glutamyl-O-sulfotyrosylleucylglutamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00583166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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